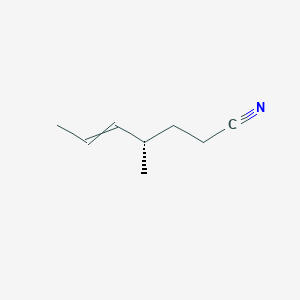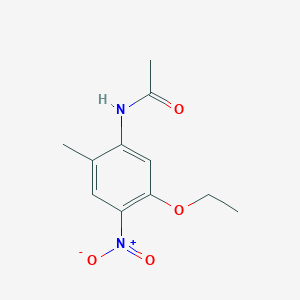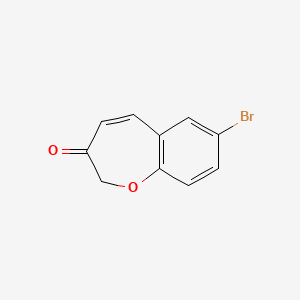
1-Benzoxepin-3(2H)-one, 7-bromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzoxepin-3(2H)-one, 7-bromo- is a brominated derivative of benzoxepin, a heterocyclic compound containing both oxygen and nitrogen atoms in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoxepin-3(2H)-one, 7-bromo- typically involves the bromination of benzoxepin derivatives. One common method is the electrophilic bromination of 1-Benzoxepin-3(2H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 1-Benzoxepin-3(2H)-one, 7-bromo- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-Benzoxepin-3(2H)-one, 7-bromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar solvents such as ethanol or methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced benzoxepin derivatives.
Substitution: Formation of substituted benzoxepin derivatives with various functional groups.
科学的研究の応用
1-Benzoxepin-3(2H)-one, 7-bromo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1-Benzoxepin-3(2H)-one, 7-bromo- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets, leading to desired biological effects.
類似化合物との比較
Similar Compounds
1-Benzoxepin-3(2H)-one: The non-brominated parent compound.
1-Benzoxepin-3(2H)-one, 7-chloro-: A chlorinated derivative with similar properties.
1-Benzoxepin-3(2H)-one, 7-fluoro-: A fluorinated derivative with distinct electronic properties.
Uniqueness
1-Benzoxepin-3(2H)-one, 7-bromo- is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can enhance the compound’s electrophilicity, making it more reactive in substitution reactions. Additionally, the bromine atom can affect the compound’s biological activity, potentially leading to improved therapeutic properties.
特性
CAS番号 |
381220-95-7 |
|---|---|
分子式 |
C10H7BrO2 |
分子量 |
239.06 g/mol |
IUPAC名 |
7-bromo-1-benzoxepin-3-one |
InChI |
InChI=1S/C10H7BrO2/c11-8-2-4-10-7(5-8)1-3-9(12)6-13-10/h1-5H,6H2 |
InChIキー |
ZDKSNWRHRPFJFM-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)C=CC2=C(O1)C=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrazole, 1,1',1''-[(trimethylsilyl)methylidyne]tris[3-phenyl-](/img/structure/B14236020.png)
![3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide](/img/structure/B14236022.png)
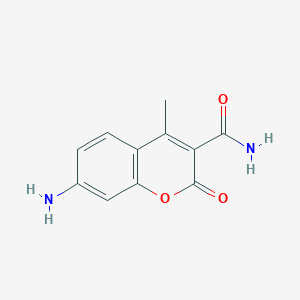
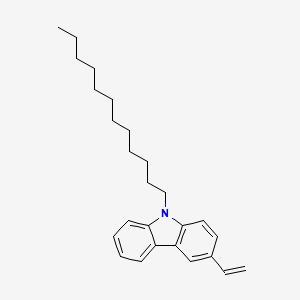
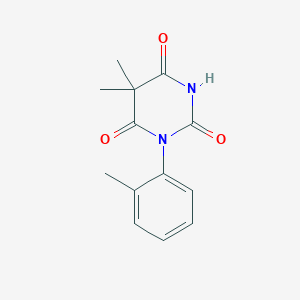
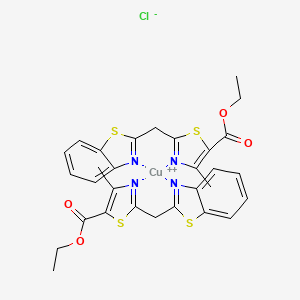

![1-Methyl-13-oxabicyclo[10.1.0]tridecane](/img/structure/B14236067.png)
![2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile](/img/structure/B14236073.png)
![4-Methyl-N-[1-(4-methylphenyl)but-3-en-1-yl]benzene-1-sulfonamide](/img/structure/B14236081.png)
![Trimethyl 2,2',2''-[benzene-1,2,3-triyltris(oxy)]triacetate](/img/structure/B14236086.png)
